4,5-Dichloro-2-cyano-imidazole

Vue d'ensemble

Description

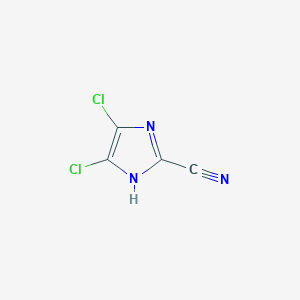

4,5-Dichloro-2-cyano-imidazole is a useful research compound. Its molecular formula is C4HCl2N3 and its molecular weight is 161.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4,5-Dichloro-2-cyano-imidazole has been investigated for its potential therapeutic properties, particularly as an antiviral and anticancer agent.

Antiviral Activity:

- The compound has shown promise in inhibiting the hepatitis C virus (HCV). Research indicates that derivatives of imidazole compounds exhibit significant antiviral activity against HCV, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) in vitro . This suggests that this compound might serve as a scaffold for developing more potent antiviral agents.

Anticancer Properties:

- Studies have demonstrated that imidazole derivatives, including those related to this compound, possess cytotoxic effects against various cancer cell lines. For instance, certain synthesized compounds showed effective growth inhibition against cervical and bladder cancer cell lines with IC50 values indicating strong anticancer potential .

Agricultural Applications

This compound is also recognized for its role in agriculture, particularly as an intermediate in the synthesis of fungicides.

Fungicidal Properties:

- The compound is a precursor to cyazofamid, a fungicide used extensively to control late blight and downy mildew in crops such as cucumbers and potatoes. The synthesis of cyazofamid from this compound has been optimized for industrial applications, emphasizing its importance in agricultural chemistry .

Several studies have highlighted the effectiveness of this compound in various applications:

- Antiviral Research: A study focusing on imidazole derivatives reported that modifications at specific positions significantly enhance antiviral activity against HCV .

- Cancer Cell Line Studies: In vitro tests revealed that certain derivatives had IC50 values below 10 µM against cervical cancer cells, indicating strong potential for further development .

- Agricultural Efficacy: Field trials using cyazofamid have demonstrated effective control over fungal diseases in crops, showcasing the practical application of this compound in real-world agricultural settings .

Propriétés

Formule moléculaire |

C4HCl2N3 |

|---|---|

Poids moléculaire |

161.97 g/mol |

Nom IUPAC |

4,5-dichloro-1H-imidazole-2-carbonitrile |

InChI |

InChI=1S/C4HCl2N3/c5-3-4(6)9-2(1-7)8-3/h(H,8,9) |

Clé InChI |

BPNNULHRWUWMFE-UHFFFAOYSA-N |

SMILES canonique |

C(#N)C1=NC(=C(N1)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.